(S)-3-((tert-Butoxycarbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid
CAS No.:
Cat. No.: VC20342210
Molecular Formula: C17H25NO6
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25NO6 |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | (2S)-2-[(3,4-dimethoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-10-12(15(19)20)8-11-6-7-13(22-4)14(9-11)23-5/h6-7,9,12H,8,10H2,1-5H3,(H,18,21)(H,19,20)/t12-/m0/s1 |
| Standard InChI Key | UGEBZNZKJMHIFD-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@H](CC1=CC(=C(C=C1)OC)OC)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1)OC)OC)C(=O)O |
Introduction
(S)-3-((tert-Butoxycarbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids with protective groups. The compound is characterized by its chiral center, tert-butoxycarbonyl (Boc) protecting group, and a benzyl moiety substituted with methoxy groups. These features make it a potential intermediate in peptide synthesis and other organic transformations.
Functional Groups
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Boc Group: The tert-butoxycarbonyl group is widely used in organic synthesis to protect amines during multistep reactions.
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Carboxylic Acid: The free carboxylic acid group allows for further functionalization or coupling reactions.
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Aromatic Substituents: The methoxy groups on the benzyl ring enhance electron density, influencing reactivity.
Role in Peptide Synthesis
The compound's structure suggests its use as an intermediate in peptide synthesis:
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The Boc group protects the amine functionality, preventing unwanted side reactions during coupling steps.
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The carboxylic acid can participate in amide bond formation with other amino acids or peptides.
Potential for Drug Development
The presence of a dimethoxybenzyl moiety could make it a candidate for medicinal chemistry research, as such structures are often associated with bioactivity.
Synthesis Pathway
While specific synthesis details are unavailable, compounds like this are typically prepared using the following steps:
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Protection of the amino group with a Boc reagent (e.g., di-tert-butyl dicarbonate).
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Introduction of the benzyl moiety via alkylation or reductive amination.
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Final purification through crystallization or chromatography.
Analytical Characterization
To confirm the identity and purity of the compound, the following techniques would be employed:
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NMR Spectroscopy: To verify structural integrity and stereochemistry.
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Mass Spectrometry (MS): To confirm molecular weight.
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IR Spectroscopy: To identify functional groups such as , , and aromatic substituents.
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HPLC: For purity assessment.
Research Implications
Given its structural features, this compound may find applications in:
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Bioconjugation Chemistry: As a linker or building block.
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Material Science: In designing functionalized polymers.
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Pharmaceutical Development: As a precursor to bioactive molecules.
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